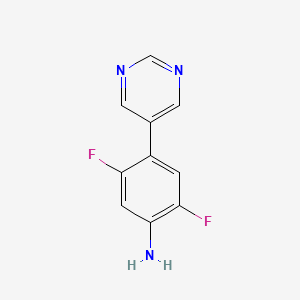

2,5-Difluoro-4-(pyrimidin-5-yl)aniline

説明

特性

分子式 |

C10H7F2N3 |

|---|---|

分子量 |

207.18 g/mol |

IUPAC名 |

2,5-difluoro-4-pyrimidin-5-ylaniline |

InChI |

InChI=1S/C10H7F2N3/c11-8-2-10(13)9(12)1-7(8)6-3-14-5-15-4-6/h1-5H,13H2 |

InChIキー |

LTOKWQWJNJFIMT-UHFFFAOYSA-N |

正規SMILES |

C1=C(C(=CC(=C1F)N)F)C2=CN=CN=C2 |

製品の起源 |

United States |

2,5-Difluoro-4-(pyrimidin-5-yl)aniline: A Strategic Building Block in Targeted Therapeutics

Executive Summary

In the landscape of modern medicinal chemistry, the architectural precision of building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream drug candidates. 2,5-Difluoro-4-(pyrimidin-5-yl)aniline (CAS: 1703003-27-3) has emerged as a highly specialized, privileged intermediate[1]. By fusing a rigid pyrimidine ring with a sterically and electronically tuned difluoroaniline core, this molecule provides an optimal scaffold for developing kinase inhibitors and allosteric modulators. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural rationale, synthesis methodologies, and applications in drug discovery.

Molecular Identity and Physicochemical Profiling

Understanding the baseline physicochemical metrics of a building block is critical for predicting the drug-likeness (e.g., Lipinski's Rule of Five compliance) of the final active pharmaceutical ingredient (API). The dual fluorine substitution significantly alters the electron density of the aromatic ring, lowering the pKa of the primary amine and enhancing the molecule's lipophilicity without drastically increasing its molecular weight.

Table 1: Quantitative Physicochemical Properties

| Property | Value | Structural Implication |

| IUPAC Name | 2,5-Difluoro-4-(pyrimidin-5-yl)aniline | Core structural identifier. |

| CAS Number | 1703003-27-3 | Registry verification[1]. |

| Molecular Formula | C10H7F2N3 | Efficient heavy-atom count. |

| Molecular Weight | 207.18 g/mol | Leaves >290 Da for further elaboration within Lipinski limits[1]. |

| H-Bond Donors | 1 (Primary amine, -NH2) | Critical for linker attachment or hinge-binding. |

| H-Bond Acceptors | 3 (Pyrimidine N, Amine N) | Facilitates interaction with target protein backbones. |

Structural Rationale in Drug Design

As a Senior Application Scientist, it is imperative to look beyond the 2D structure and understand the causality of each functional group. 2,5-Difluoro-4-(pyrimidin-5-yl)aniline is not a random assembly of atoms; it is a rationally designed pharmacophore core.

-

The Pyrimidin-5-yl Motif: The pyrimidine ring is a classic bioisostere for phenyl and pyridine rings, but with a distinct advantage: its two nitrogen atoms act as potent hydrogen-bond acceptors. In kinase inhibitor design, this motif frequently anchors the molecule into the ATP-binding pocket (hinge region) of kinases[2].

-

The 2,5-Difluoro Substitution: Fluorine incorporation is a cornerstone of metabolic stabilization. The fluorine at the 2-position sterically shields the amine, modulating its nucleophilicity and preventing rapid Phase II acetylation. The fluorine at the 5-position blocks cytochrome P450 (CYP)-mediated oxidative metabolism at an otherwise vulnerable aromatic site. Furthermore, the highly electronegative fluorines induce a strong dipole, which can lock the molecule into a specific, biologically active conformation.

-

The Aniline Nucleophile: The primary amine serves as the synthetic vector. It allows for facile coupling with diverse electrophiles (e.g., acid chlorides, sulfonyl chlorides, or heteroaryl halides) to generate amides, sulfonamides, or diarylamines[3].

Pharmacophore logic mapping structural motifs to biological outcomes.

Validated Synthesis Methodology: Suzuki-Miyaura Cross-Coupling

To ensure a self-validating and scalable system, the synthesis of 2,5-Difluoro-4-(pyrimidin-5-yl)aniline is best achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling.

Experimental Causality & Protocol

The reaction couples 4-bromo-2,5-difluoroaniline (the electrophile) with pyrimidin-5-ylboronic acid (the nucleophile).

-

Catalyst Selection: Pd(dppf)Cl₂ is strictly chosen over standard Pd(PPh₃)₄. Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the reductive elimination step and prevents catalyst deactivation (black palladium formation) at elevated temperatures.

-

Solvent System: A biphasic 1,4-Dioxane/Water (4:1 v/v) mixture is utilized. Causality: Water is mandatory to solubilize the inorganic base (K₂CO₃) and facilitate the formation of the reactive hydroxyboronate intermediate, which is essential for the transmetalation step. Dioxane ensures the complete dissolution of the organohalide.

Step-by-Step Workflow

-

Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 4-bromo-2,5-difluoroaniline (1.0 eq) and pyrimidin-5-ylboronic acid (1.2 eq). The slight excess of boronic acid compensates for potential protodeboronation.

-

Base Addition: Add anhydrous K₂CO₃ (2.5 eq).

-

Solvent Introduction: Add the degassed 1,4-Dioxane/Water (4:1) solvent mixture. Degassing via argon sparging for 15 minutes is critical to prevent oxidative homocoupling of the boronic acid.

-

Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 eq). Seal the flask and purge with argon (3 cycles).

-

Reaction Execution: Heat the mixture to 90°C for 12 hours. Monitor via LC-MS.

-

Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 2,5-Difluoro-4-(pyrimidin-5-yl)aniline.

Step-by-step Suzuki-Miyaura cross-coupling synthesis workflow.

Applications in Advanced Therapeutics

The strategic incorporation of 2,5-Difluoro-4-(pyrimidin-5-yl)aniline into drug discovery pipelines has yielded significant advancements across multiple therapeutic areas.

Oncology: Kinase Inhibition

The compound is heavily utilized in the synthesis of next-generation kinase inhibitors. For instance, derivatives of 2-(2,4,5-substituted-anilino)pyrimidines have shown profound efficacy in targeting mutated forms of the Epidermal Growth Factor Receptor (EGFR), specifically the L858R activating mutant and the T790M resistance mutant[2]. The difluoroaniline motif ensures that the drug maintains a high free fraction in plasma by minimizing non-specific protein binding, while the pyrimidine core anchors the molecule in the ATP pocket. Similar structural paradigms have been applied to VEGFR-2 kinase inhibitors, where difluoro-phenylamino groups appended to pyrrolotriazine scaffolds resulted in low nanomolar inhibition and potent anti-tumor efficacy against human lung carcinoma xenografts[3].

Cystic Fibrosis: CFTR Potentiators

Beyond oncology, difluoro-aryl and pyrimidine combinations are critical in the development of Cystic Fibrosis Transmembrane conductance Regulator (CFTR) potentiators. Compounds utilizing these highly specific, rigid architectures are designed to correct the gating defects of the G551D and F508del mutations, improving chloride channel function in epithelial cells[4]. The metabolic stability imparted by the 2,5-difluoro substitution is vital for maintaining sustained therapeutic exposure in the pulmonary microenvironment.

References

- BLD Pharm. "1703003-27-3 | 2,5-Difluoro-4-(pyrimidin-5-yl)aniline". bldpharm.com.

- Google Patents.

- PubMed (NIH). "Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors". nih.gov.

- Google Patents. "US20150119379A1 - 2-(2,4,5-substituted-anilino)pyrimidine compounds". google.com.

Sources

- 1. 1703003-27-3|2,5-Difluoro-4-(pyrimidin-5-yl)aniline|BLD Pharm [bldpharm.com]

- 2. US20150119379A1 - 2-(2,4,5-substituted-anilino)pyrimidine compounds - Google Patents [patents.google.com]

- 3. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US10301315B2 - Pyrrolopyrimidines as CFTR potentiators - Google Patents [patents.google.com]

An In-depth Technical Guide to 2,3-Difluoro-4-(pyrimidin-5-yl)aniline: Synthesis, Properties, and Applications in Drug Discovery

A Note on the Target Compound: Initial searches for "2,5-Difluoro-4-(pyrimidin-5-yl)aniline" did not yield a conclusive CAS number or substantial literature. However, a closely related isomer, 2,3-Difluoro-4-(pyrimidin-5-yl)aniline , is a known compound with CAS Number 3078428-91-5[1]. This guide will focus on this confirmed structure, assuming a potential typographical error in the original request. The methodologies and applications discussed herein are largely applicable to other difluorinated aminophenyl-pyrimidine isomers.

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Difluoro-4-(pyrimidin-5-yl)aniline, a key intermediate in the synthesis of pharmacologically active molecules. We will delve into its physicochemical properties, provide a detailed, field-proven synthesis protocol, and explore its applications in modern drug discovery, particularly in the realm of kinase inhibitors.

Introduction and Significance

2,3-Difluoro-4-(pyrimidin-5-yl)aniline belongs to a class of substituted aminopyrimidines, which are recognized as "privileged scaffolds" in medicinal chemistry. The pyrimidine core is a fundamental building block in numerous biologically active compounds, including several approved drugs[2][3]. The introduction of a difluorinated aniline moiety can significantly modulate the physicochemical and pharmacological properties of the parent molecule, enhancing attributes such as metabolic stability, membrane permeability, and binding affinity to target proteins.

The strategic placement of fluorine atoms and the pyrimidine ring makes this compound a valuable precursor for the development of targeted therapies, particularly kinase inhibitors for oncology[4]. The aniline group provides a reactive handle for further chemical modifications, allowing for its incorporation into larger, more complex molecular architectures.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 2,3-Difluoro-4-(pyrimidin-5-yl)aniline is crucial for its effective use in synthesis and drug design. The data presented below is a combination of predicted values and experimental data for structurally related compounds.

| Property | Value | Source |

| CAS Number | 3078428-91-5 | [1] |

| Molecular Formula | C₁₀H₇F₂N₃ | N/A |

| Molecular Weight | 207.18 g/mol | N/A |

| Appearance | Off-white to yellow solid (predicted) | N/A |

| Melting Point | >200 °C (predicted) | N/A |

| Boiling Point | Not determined | N/A |

| Solubility | Soluble in organic solvents like DMSO, DMF, and methanol. Poorly soluble in water. | N/A |

Synthesis of 2,3-Difluoro-4-(pyrimidin-5-yl)aniline via Suzuki Coupling

The most efficient and widely adopted method for the synthesis of 2,3-Difluoro-4-(pyrimidin-5-yl)aniline is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between a boronic acid (or its ester) and a halide. The electron-deficient nature of the pyrimidine ring makes its halogenated derivatives excellent substrates for this transformation[5].

Rationale for the Synthetic Approach

The Suzuki coupling is favored due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the starting materials. The use of a palladium catalyst, such as Pd(PPh₃)₄, ensures high yields and selectivity[6]. Microwave-assisted synthesis can further accelerate the reaction, significantly reducing the reaction time[7][8].

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints for monitoring reaction progress and ensuring the purity of the final product.

Starting Materials:

-

4-Bromo-2,3-difluoroaniline

-

Pyrimidine-5-boronic acid

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

Step-by-Step Methodology:

-

Reaction Setup: In a microwave-safe reaction vessel, combine 4-bromo-2,3-difluoroaniline (1.0 eq), pyrimidine-5-boronic acid (1.2 eq), and sodium carbonate (2.0 eq).

-

Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and water to the vessel. The solvent mixture is crucial for dissolving both the organic and inorganic reagents.

-

Degassing: Seal the vessel and degas the mixture by bubbling nitrogen or argon through it for 10-15 minutes. This step is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.

-

Microwave Irradiation: Place the sealed vessel in a microwave reactor and heat to 120 °C for 30 minutes.

-

Reaction Monitoring: After cooling, the reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting materials and the formation of the product.

-

Workup: Dilute the reaction mixture with ethyl acetate and wash with water and brine. The organic layer contains the desired product.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Characterization: The structure and purity of the final product, 2,3-Difluoro-4-(pyrimidin-5-yl)aniline, should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow Diagram

Caption: Suzuki coupling synthesis of 2,3-Difluoro-4-(pyrimidin-5-yl)aniline.

Applications in Drug Discovery

The 2,3-difluoro-4-(pyrimidin-5-yl)aniline scaffold is of significant interest in drug discovery, primarily as a key building block for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Role as a Kinase Inhibitor Precursor

The aniline nitrogen of 2,3-Difluoro-4-(pyrimidin-5-yl)aniline can be readily functionalized to introduce various side chains that can interact with the ATP-binding pocket of kinases. The difluorophenyl moiety can form favorable interactions with the kinase hinge region, a critical component for inhibitor binding. The pyrimidine ring can be further substituted to enhance potency and selectivity.

Structure-Activity Relationship (SAR) Insights

The fluorine atoms on the aniline ring are not merely passive substituents. They can:

-

Modulate pKa: The electron-withdrawing nature of fluorine lowers the pKa of the aniline nitrogen, influencing its hydrogen bonding capabilities.

-

Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the half-life of the drug.

-

Improve Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with the protein backbone.

Conclusion

2,3-Difluoro-4-(pyrimidin-5-yl)aniline is a valuable and versatile chemical intermediate with significant applications in the synthesis of novel therapeutic agents. Its efficient synthesis via the Suzuki coupling reaction, coupled with its desirable electronic and steric properties, makes it an attractive starting material for the development of next-generation kinase inhibitors and other targeted therapies. This guide provides a solid foundation for researchers to confidently utilize this compound in their drug discovery endeavors.

References

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Molecules, 26(7), 1968. [Link]

-

Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. (2001). The Journal of Organic Chemistry, 66(22), 7463-7468. [Link]

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). ProQuest. [Link]

-

Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. (2014). Nucleosides, Nucleotides & Nucleic Acids, 33(3), 141-161. [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Journal of the Indian Chemical Society, 101(7), 101435. [Link]

-

An overview of the 2-Aminopyrimidine derivatives as antimicrobial agents. (2024). World Journal of Advanced Research and Reviews, 23(02), 1185–1195. [Link]

-

Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (2003). Synthetic Communications, 33(18), 3231-3236. [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Advances, 11(12), 6829-6853. [Link]

-

Derivatives of 2-aminopyrimidine. (2022). ResearchGate. [Link]

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). Molecules, 27(18), 6035. [Link]

-

2,5-Difluoroaniline. PubChem. [Link]

-

Synthesis of Certain Fluoro Containing Pyrimidine Derivatives. (2015). ResearchGate. [Link]

-

Synthesis and evaluation of novel amino pyrimidine derivatives containing sulfonamide and their application as EGFR inhibitors. (2025). Bioorganic & Medicinal Chemistry, 129, 117947. [Link]

Sources

- 1. 3078428-91-5 Cas No. | 2,3-Difluoro-4-(pyrimidin-5-yl)aniline | Matrix Scientific [matrixscientific.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Synthesis and evaluation of novel amino pyrimidine derivatives containing sulfonamide and their application as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ProQuest [proquest.com]

Biaryl Aniline Building Blocks for Kinase Inhibitor Discovery

Technical Guide & Whitepaper

Executive Summary

The biaryl aniline motif represents a "privileged structure" in modern kinase inhibitor discovery, serving as a critical pharmacophore for both Type I (ATP-competitive) and Type II (allosteric DFG-out) inhibitors. This guide provides a comprehensive technical analysis of biaryl aniline building blocks, detailing their structural utility in navigating the kinase hinge region and hydrophobic back-pockets. We present rational design principles, validated synthetic protocols for regioselective assembly via Suzuki-Miyaura coupling, and standardized biochemical assay workflows. This document is designed to empower medicinal chemists to accelerate lead optimization through robust, self-validating experimental systems.

Structural Biology & Rational Design

The Pharmacophore: Why Biaryl Anilines?

Kinase active sites are hydrophobic clefts dominated by the adenine-binding hinge region. The aniline nitrogen functions as a critical hydrogen bond donor/acceptor pair, mimicking the N1 and N6 of adenine.

-

Hinge Binding: The aniline NH typically donates a hydrogen bond to the backbone carbonyl of the hinge residue (e.g., Met793 in EGFR, Thr315 in Abl).

-

The Biaryl "Tail": The biaryl moiety (Ar1-Ar2) extends away from the hinge. In Type II inhibitors (e.g., Sorafenib), this tail penetrates the allosteric hydrophobic pocket created when the DFG motif flips to the "out" conformation.

-

Electronic Modulation: Substituents on the proximal aryl ring (Ar1) modulate the pKa of the aniline nitrogen, tuning its H-bond strength, while the distal ring (Ar2) accesses the solvent front or deep hydrophobic pockets.

Mechanism of Action Visualization

The following diagram illustrates the binding mode of a generic biaryl aniline-derived Type II inhibitor (e.g., a biaryl urea) within the kinase domain.

Figure 1: Schematic representation of a biaryl aniline-derived inhibitor binding to the DFG-out kinase conformation. The aniline anchors to the hinge, while the biaryl tail occupies the allosteric pocket.

Synthetic Chemistry: Constructing the Scaffold

The synthesis of biaryl anilines relies heavily on Palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the industry standard due to its tolerance of functional groups and the stability of boronic acid intermediates.

Critical Synthetic Challenges

-

Regioselectivity: When using polyhalogenated anilines (e.g., 4-bromo-2,6-diiodoaniline), controlling which halogen reacts is paramount.

-

Catalyst Poisoning: Free aniline amines can coordinate to Pd, reducing catalytic turnover. Solution: Use protected anilines (e.g., Boc-protected) or specific ligands (e.g., XPhos, SPhos) that prevent amine coordination.

-

Purification: Biaryl anilines are often lipophilic and can streak on silica. Amine-functionalized silica or adding 1% Et3N to eluents is recommended.

Protocol: Regioselective Synthesis of Biaryl Anilines

Objective: Synthesize a 4-aryl-2,6-disubstituted aniline from 4-bromo-2,6-diiodoaniline. This building block allows for the creation of highly substituted kinase cores.[1]

Reagents:

-

Substrate: 4-Bromo-2,6-diiodoaniline (1.0 equiv)

-

Boronic Acid: Aryl-B(OH)2 (2.2 equiv for C-I coupling)[2]

-

Catalyst: Pd(OAc)2 (2 mol%) + PPh3 (8 mol%) or Pd(dppf)Cl2 (5 mol%)

-

Base: K2CO3 (3.0 equiv, 2M aqueous)

-

Solvent: 1,4-Dioxane / Water (4:1 v/v)[2]

Step-by-Step Workflow:

-

Preparation: In a dry Schlenk flask, dissolve 4-bromo-2,6-diiodoaniline (1.0 mmol) in degassed 1,4-dioxane (10 mL).

-

Activation: Add the catalyst system. If using Pd(OAc)2/PPh3, stir for 5 mins at RT to form the active Pd(0) species.

-

Coupling (C-I Selective): Add the aryl boronic acid (2.2 mmol) and aqueous K2CO3.

-

Note: The C-I bond is significantly more labile than the C-Br bond. Conducting this reaction at 40-50°C ensures reaction only at the iodine positions, leaving the bromine intact for future diversification.

-

-

Monitoring: Monitor via LC-MS. Look for the disappearance of the diiodo peak and formation of the mono-bromo, bis-aryl species.

-

Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

-

Purification: Flash chromatography (Hexane/EtOAc).

Self-Validating Check:

-

Success Indicator: 1H NMR should show symmetry in the aniline protons if the same aryl group was added to positions 2 and 6. Retention of the Br- isotope pattern (1:1 doublet in MS) confirms the bromine is still present.

Figure 2: Synthetic workflow for the stepwise assembly of complex biaryl aniline scaffolds.

Biological Validation: Kinase Inhibition Assay

Once synthesized, the biaryl aniline building block is typically incorporated into a larger scaffold (e.g., urea, amide) and tested. The following is a standard protocol for validating inhibitory potential (IC50).

Protocol: FRET-Based Kinase Assay (Z'-LYTE)

Principle: This assay measures the phosphorylation of a peptide substrate labeled with two fluorophores (Coumarin and Fluorescein). Phosphorylation suppresses FRET. Proteolytic cleavage of non-phosphorylated peptides restores FRET. Inhibitors prevent phosphorylation, maintaining the FRET signal.

Materials:

-

Kinase: Recombinant human kinase (e.g., BRAF V600E, c-Kit).

-

Substrate: Ser/Thr or Tyr peptide FRET pair.

-

ATP: Km concentration for the specific kinase.

-

Test Compound: Biaryl aniline derivative (dissolved in 100% DMSO).

Workflow:

-

Compound Plating: Dispense 100 nL of test compound (serial dilution) into a 384-well low-volume black plate.

-

Enzyme Addition: Add 2.5 µL of Kinase Reaction Buffer containing the kinase. Incubate for 10 mins at RT to allow compound-enzyme binding.

-

Reaction Initiation: Add 2.5 µL of ATP/Peptide Substrate mixture.

-

Incubation: Shake plate for 30 seconds; incubate at RT for 60 minutes (linear phase).

-

Development: Add 5 µL of Development Reagent (Protease). This cleaves non-phosphorylated peptides.

-

Readout: Measure fluorescence emission at 445 nm (Coumarin) and 520 nm (Fluorescein).

-

Data Analysis: Calculate Emission Ratio (C/F). Plot % Inhibition vs. Log[Compound] to determine IC50.

Data Presentation Table:

| Compound ID | R1 (Hinge) | R2 (Biaryl Tail) | IC50 (nM) | Selectivity (Target/Off-Target) |

|---|---|---|---|---|

| BA-001 | 3-NH2-Phenyl | 4-F-Phenyl | 450 | 10x |

| BA-002 | 3-NH2-Phenyl | 4-CF3-Phenyl | 12 | >100x |

| Ref (Sorafenib) | 4-Cl-3-CF3 | N-Me-Picolinamide | 6 | 50x |

Note: Data is illustrative. BA-002 demonstrates the potency gain from a lipophilic CF3 group accessing the hydrophobic back-pocket.

References

-

Discovery of 4-amino-5,6-biaryl-furo[2,3-d]pyrimidines as inhibitors of Lck. Bioorganic & Medicinal Chemistry Letters, 2007.[3]

-

Discovery and Optimization of Biaryl Alkyl Ethers as a Novel Class of Highly Selective AAK1 Inhibitors. Journal of Medicinal Chemistry, 2022.

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts, 2024.

-

Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions Using 4-Bromo-2,6-diiodoaniline. BenchChem, 2025.[2]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 2021.

-

Privileged Structures and Polypharmacology within and between Protein Families. Journal of Medicinal Chemistry, 2014.

Sources

The Strategic Incorporation of 2,5-Difluoroaniline Scaffolds in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,5-difluoroaniline scaffold has emerged as a privileged structural motif in medicinal chemistry, prized for its ability to confer advantageous physicochemical and pharmacological properties to drug candidates. The strategic placement of two fluorine atoms on the aniline ring profoundly influences a molecule's pKa, metabolic stability, and binding interactions with biological targets. This in-depth technical guide explores the multifaceted role of the 2,5-difluoroaniline core in contemporary drug discovery, with a particular focus on its application in oncology, and its emerging potential in metabolic and neurological disorders. Through an analysis of key clinical candidates and approved drugs, this guide will dissect the rationale behind the selection of this scaffold, detail synthetic methodologies for its incorporation, and provide insights into its impact on drug performance.

Introduction: The Unique Physicochemical Profile of 2,5-Difluoroaniline

2,5-Difluoroaniline is an aromatic amine distinguished by the presence of two fluorine atoms at the 2 and 5 positions of the aniline ring.[1] This substitution pattern imparts a unique set of electronic and steric properties that medicinal chemists can leverage to fine-tune the characteristics of a drug molecule.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₆H₅F₂N | [1] |

| Molecular Weight | 129.11 g/mol | [1] |

| Melting Point | 13 °C | [1] |

| Boiling Point | 174 °C | [1] |

| Density | 1.29 g/cm³ | [1] |

The high electronegativity of the fluorine atoms exerts a strong inductive electron-withdrawing effect, which has several important consequences for drug design:

-

Modulation of pKa: The electron-withdrawing nature of the fluorine atoms decreases the basicity of the aniline nitrogen. This lowering of the pKa can be crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A less basic molecule may exhibit improved membrane permeability and oral bioavailability.

-

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Introducing fluorine at positions susceptible to oxidative metabolism by cytochrome P450 enzymes can block these metabolic pathways, thereby increasing the drug's half-life and duration of action.

-

Alteration of Binding Interactions: Fluorine atoms can participate in various non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions. The unique electronic nature of the C-F bond can lead to favorable binding energies and enhanced target affinity and selectivity.

Applications in Oncology: Targeting Key Cancer Pathways

The 2,5-difluoroaniline scaffold has found significant application in the development of targeted cancer therapies, particularly as a key component of kinase inhibitors.

TRK Inhibitors: The Case of Larotrectinib

Larotrectinib (Vitrakvi®) is a first-in-class, highly selective inhibitor of Tropomyosin Receptor Kinases (TRK) approved for the treatment of adult and pediatric patients with solid tumors that have a neurotrophic receptor tyrosine kinase (NTRK) gene fusion. A critical intermediate in the synthesis of Larotrectinib is (R)-2-(2,5-difluorophenyl)pyrrolidine .[2] This highlights the importance of the 2,5-difluorophenyl moiety in achieving the desired pharmacological profile.

The synthesis of this key intermediate often involves a multi-step sequence, starting from precursors like 2,5-difluorobenzaldehyde or 2,5-difluorobromobenzene. Chiral resolution or asymmetric synthesis is employed to obtain the desired (R)-enantiomer, which is crucial for the drug's activity.[1][3]

Figure 1. Simplified synthetic workflow for the key Larotrectinib intermediate.

Kinesin Spindle Protein (KSP) Inhibitors: The Story of MK-0731

MK-0731 is a potent and selective inhibitor of the kinesin spindle protein (KSP), a motor protein essential for the formation of a bipolar mitotic spindle during cell division. Inhibition of KSP leads to mitotic arrest and subsequent apoptosis in cancer cells. MK-0731, which incorporates a 4-(2,5-difluorophenyl) moiety, advanced to Phase I clinical trials for the treatment of taxane-refractory solid tumors.[4][5]

The 2,5-difluorophenyl group in MK-0731 plays a crucial role in optimizing the compound's properties. The introduction of fluorine at a metabolically benign position helped to circumvent the formation of a toxic metabolite that was observed with earlier, non-fluorinated analogs.[6] This demonstrates the power of strategic fluorination to enhance the safety profile of a drug candidate.

| Compound | Target | IC₅₀ (nM) | Clinical Phase |

| MK-0731 | KSP | 2.2 | Phase I |

VEGFR-2 Inhibitors: A Scaffold for Angiogenesis Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process critical for tumor growth and metastasis. Several research programs have explored the use of the 2,5-difluorophenyl scaffold in the design of VEGFR-2 inhibitors. While no FDA-approved drugs with this exact scaffold for this target have been identified, numerous preclinical studies have demonstrated its potential. For instance, a series of pyrazolo[3,4-d]pyrimidine derivatives incorporating a 2,5-difluorophenyl moiety have shown potent VEGFR-2 inhibitory activity.[7]

Emerging Roles in Metabolic and Neurological Disorders

While oncology has been a major focus, the 2,5-difluoroaniline scaffold is also being explored for its potential in other therapeutic areas.

DPP-4 Inhibitors and Diabetes: A Link to Sitagliptin

Sitagliptin (Januvia®) is a blockbuster drug for the treatment of type 2 diabetes that functions as a dipeptidyl peptidase-4 (DPP-4) inhibitor. While Sitagliptin itself contains a 2,4,5-trifluorophenyl group, the synthesis of this key fragment often proceeds through intermediates that are closely related to 2,5-difluoroaniline derivatives.[4][5] The synthesis of the crucial D-(2,4,5-trifluorophenyl)alanine precursor highlights the utility of fluorinated phenylalanines in drug development.[4] This underscores the broader importance of fluorinated aniline and phenyl scaffolds in accessing key pharmacophores for metabolic diseases.

Neuroscience Drug Discovery

2,5-Difluoroaniline has been identified as a key intermediate for pharmaceuticals targeting neurological conditions.[1] While specific FDA-approved drugs in this area with this scaffold are not yet prevalent, the physicochemical properties it imparts make it an attractive starting point for the design of central nervous system (CNS) active agents. The ability to modulate pKa and lipophilicity is particularly important for achieving blood-brain barrier penetration.

Synthetic Methodologies: Incorporating the 2,5-Difluoroaniline Scaffold

The incorporation of the 2,5-difluoroaniline scaffold into a target molecule typically involves standard, yet crucial, synthetic transformations.

Amide Bond Formation

One of the most common methods for incorporating an aniline is through amide bond formation with a carboxylic acid. Due to the reduced nucleophilicity of the electron-deficient 2,5-difluoroaniline, standard amide coupling conditions may require optimization.

Experimental Protocol: General Amide Coupling with EDC/HOBt [8][9]

-

Activation of the Carboxylic Acid: To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). Stir the mixture at room temperature for 30-60 minutes.

-

Amine Addition: Add 2,5-difluoroaniline (1.1 eq) to the reaction mixture. If the carboxylic acid starting material is an acid salt, a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 eq) may be added.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.

Figure 2. General workflow for amide coupling with 2,5-difluoroaniline.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is particularly useful for coupling anilines with aryl halides or triflates.

Experimental Protocol: General Buchwald-Hartwig Amination [10][11]

-

Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide or triflate (1.0 eq), 2,5-difluoroaniline (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., XPhos or SPhos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq).

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane via syringe.

-

Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite®. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.

Conclusion and Future Perspectives

The 2,5-difluoroaniline scaffold has proven to be a valuable building block in medicinal chemistry, enabling the development of drug candidates with improved potency, selectivity, and pharmacokinetic properties. Its successful incorporation into clinical candidates for oncology, such as Larotrectinib's key intermediate and the KSP inhibitor MK-0731, validates its utility. The strategic placement of fluorine atoms provides a powerful tool for medicinal chemists to overcome common drug development challenges, including metabolic instability and off-target toxicity.

As our understanding of the subtle effects of fluorination on molecular properties continues to grow, we can expect to see the 2,5-difluoroaniline scaffold and its derivatives play an even more prominent role in the design of next-generation therapeutics for a wide range of diseases, from cancer to cardiovascular and neurological disorders. The continued development of efficient and scalable synthetic methods for the incorporation of this privileged scaffold will be crucial for realizing its full potential in drug discovery.

References

- Parra, A., et al. (2018). Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Green Chemistry, 20(23), 5343-5350.

- Cox, C. D., et al. (2008). Kinesin spindle protein (KSP) inhibitors. 9. Discovery of (2S)-4-(2,5-difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731) for the treatment of taxane-refractory cancer. Journal of Medicinal Chemistry, 51(14), 4239–4252.

- Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)

-

Biopharm Drug Dispos. (2006). Preclinical pharmacokinetics and metabolism of 6-(4-(2,5-difluorophenyl)oxazol-5-yl)-3-isopropyl-[1][4][5]-triazolo[4,3-a]pyridine, a novel and selective p38alpha inhibitor: identification of an active metabolite in preclinical species and human liver microsomes. Biopharmaceutics & Drug Disposition, 27(8), 371-86.

-

LookChem. (n.d.). Cas 1218935-59-1,(2R)-2-(2,5-DIFLUOROPHENYL)PYRROLIDINE. Retrieved from [Link]

- Wang, S. M., et al. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: A significant breakthrough for the construction of amides and peptide linkages. Chemical Science, 10(3), 854-860.

- PubMed. (2008). Kinesin spindle protein (KSP) inhibitors. 9. Discovery of (2S)-4-(2,5-difluorophenyl)-n-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731) for the treatment of taxane-refractory cancer. Journal of Medicinal Chemistry, 51(14), 4239-52.

-

Chemsrc. (2025, September 15). MK0731 | CAS#:845256-65-7. Retrieved from [Link]

- ACS Publications. (2015). Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. ACS Medicinal Chemistry Letters, 6(11), 1121–1126.

- MDPI. (2022).

-

PubMed. (2012). Design and synthesis of novel DFG-out RAF/vascular endothelial growth factor receptor 2 (VEGFR2) inhibitors. 1. Exploration of[7][10]-fused bicyclic scaffolds. Journal of Medicinal Chemistry, 55(7), 3452-69.

-

PubChem. (n.d.). 2,5-Difluoroaniline. Retrieved from [Link]

-

PMC. (2021). Discovery of new VEGFR-2 inhibitors based on bis([1][4][5]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Molecules, 26(11), 3296.

-

PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

-

Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

Sources

- 1. CN112624950A - Synthesis method of (R) -2- (2, 5-difluorophenyl) pyrrolidine - Google Patents [patents.google.com]

- 2. tantuchemicals.com [tantuchemicals.com]

- 3. The Synthetic method of Larotrectinib (LOXO-101)_Chemicalbook [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Kinesin spindle protein (KSP) inhibitors. 9. Discovery of (2S)-4-(2,5-difluorophenyl)-n-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731) for the treatment of taxane-refractory cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Portico [access.portico.org]

- 8. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. lookchem.com [lookchem.com]

Fluorinated pyrimidine-aniline intermediates for drug design

An In-Depth Technical Guide to Fluorinated Pyrimidine-Aniline Intermediates for Drug Design

Authored by a Senior Application Scientist

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry.[1][2][3] This guide provides an in-depth technical analysis of fluorinated pyrimidine-aniline intermediates, a privileged structural motif in contemporary drug design. We will dissect the fundamental physicochemical contributions of fluorine, explore robust synthetic pathways for constructing these valuable intermediates, and provide field-proven experimental protocols. The narrative emphasizes the causality behind synthetic choices and offers insights into structure-activity relationships (SAR), particularly within the context of kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful building blocks in their discovery programs.

The Strategic Imperative of Fluorine in Medicinal Chemistry

The fluorine atom, despite its simple structure, imparts a profound and often transformative influence on the molecules it occupies.[2][4] Its unique properties—high electronegativity, small van der Waals radius (1.47 Å, comparable to hydrogen at 1.20 Å), and the strength of the C-F bond—are leveraged by medicinal chemists to fine-tune a range of pharmacokinetic and pharmacodynamic parameters.[2][5] More than half of all newly approved small-molecule drugs now contain at least one fluorine atom, a testament to its strategic importance.[6]

The rationale for introducing fluorine is multifaceted and includes:

-

Metabolic Stability: The high bond energy of the C-F bond (~116 kcal/mol) compared to a C-H bond (~100 kcal/mol) makes it resistant to enzymatic cleavage. Fluorine is often installed at a metabolically liable position to block oxidative breakdown by Cytochrome P450 enzymes, thereby increasing the drug's half-life.[2][6]

-

Modulation of Basicity (pKa): As the most electronegative element, fluorine exerts a strong electron-withdrawing effect, which can significantly lower the pKa of nearby basic functional groups, such as amines.[7] This reduction in basicity can improve oral bioavailability by increasing the population of the neutral, more membrane-permeable form of the molecule at physiological pH.[2][7]

-

Enhanced Binding Affinity: Fluorine can participate in unique, favorable interactions within a protein's binding pocket, including hydrogen bonds, dipole-dipole interactions, and interactions with backbone amides.[1][2][8] These subtle electronic effects can lead to a significant increase in target potency and selectivity.[6]

-

Conformational Control & Lipophilicity: Strategic fluorination can alter molecular conformation to favor a bioactive shape. Furthermore, it increases lipophilicity, which can enhance membrane permeability and improve absorption and distribution.[1][5][7] This can lead to better penetration of the central nervous system (CNS).[5]

Table 1: Physicochemical Impact of Fluorine Substitution

| Property | Effect of Fluorination | Rationale & Consequence in Drug Design |

| Metabolic Stability | Increased | Strong C-F bond resists enzymatic oxidation, prolonging drug half-life.[2][6][9] |

| Acidity/Basicity (pKa) | Lowers pKa of nearby amines | Strong inductive effect reduces basicity, improving membrane permeation and bioavailability.[2][7] |

| Binding Affinity | Often Increased | Can form favorable hydrogen bonds and electrostatic interactions in the target binding site.[1][8][10][11] |

| Lipophilicity (LogP) | Increased | Enhances membrane permeability and can improve oral bioavailability by 30-40% in some cases.[5][9] |

| Conformation | Can alter molecular shape | Influences conformational preference, potentially locking the molecule in a more bioactive state.[1] |

The Pyrimidine-Aniline Scaffold: A Privileged Core for Kinase Inhibition

The pyrimidine ring is a fundamental building block in nature, forming the core of nucleobases like cytosine, thymine, and uracil.[12] In medicinal chemistry, the 2-aminopyrimidine motif is a well-established "hinge-binder" for protein kinases.[13] The nitrogen atoms of the pyrimidine ring are perfectly positioned to form critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine ring of ATP.

When combined with an aniline moiety, typically at the C2 or C4 position, the resulting pyrimidine-aniline scaffold becomes a highly versatile and potent platform for developing kinase inhibitors. The aniline portion extends into a more variable region of the ATP binding site, allowing for fine-tuning of potency and selectivity against different kinases.[14] Fluorination of this scaffold further enhances its drug-like properties, making fluorinated pyrimidine-anilines a staple in oncology and inflammation research.[1][8]

Synthetic Strategies: A Self-Validating System

The construction of fluorinated pyrimidine-aniline intermediates is a multi-step process that relies on robust and well-established chemical transformations. The general workflow involves the synthesis or acquisition of a suitably functionalized fluorinated pyrimidine core, followed by a carbon-nitrogen (C-N) bond-forming reaction to introduce the aniline substituent.

Caption: General Synthetic Workflow.

Synthesis of the Fluorinated Pyrimidine Core

A common and efficient method for constructing the fluorinated pyrimidine ring is through the cyclocondensation of a fluorinated three-carbon (C3) building block with an amidine or guanidine derivative.[15][16] This approach offers a direct route to diversely substituted 4-amino-5-fluoropyrimidines.

A key precursor is potassium (Z)-2-cyano-2-fluoroethenolate, which can be prepared from readily available starting materials.[15] Its reaction with various amidine hydrochlorides proceeds under mild conditions to afford the desired pyrimidines in excellent yields.[15][16]

Once the initial pyrimidine is formed, it often requires further functionalization, such as converting hydroxyl groups to chloro groups, to prepare it for subsequent cross-coupling reactions.[17]

C-N Coupling: Forging the Pyrimidine-Aniline Linkage

The crucial C-N bond is typically formed using one of two powerful methods: Palladium-catalyzed Buchwald-Hartwig amination or Nucleophilic Aromatic Substitution (SNAr). The choice between them depends on the electronic nature of the pyrimidine ring and the desired reaction conditions.

A. Buchwald-Hartwig Amination

This is arguably the most versatile and widely used method for this transformation.[18] It employs a palladium catalyst with a specialized phosphine or N-heterocyclic carbene (NHC) ligand to couple an aryl halide (the chloropyrimidine) with an amine (the aniline).[13][19][20] The reaction is highly reliable and tolerates a vast array of functional groups on both coupling partners.

Caption: Buchwald-Hartwig Catalytic Cycle.

B. Nucleophilic Aromatic Substitution (SNAr)

When the pyrimidine ring is sufficiently electron-deficient (e.g., due to the presence of the fluorine atom and other withdrawing groups), direct substitution of a leaving group (like chlorine) by the aniline nucleophile can occur without a metal catalyst. These reactions are often driven by heat and may require a mild acid or base catalyst. While less general than the Buchwald-Hartwig reaction, SNAr can be a simpler, more cost-effective alternative when applicable.[21]

Experimental Protocols: A Practical Guide

The following protocols are provided as self-validating systems, incorporating best practices and common optimizations derived from established literature.

Protocol 1: General Procedure for Cyclocondensation to form 4-Amino-5-Fluoropyrimidines[16]

-

Materials:

-

Potassium (Z)-2-cyano-2-fluoroethenolate (1.0 eq)

-

Amidine hydrochloride salt (1.1 eq)

-

Anhydrous Ethanol (or 2-Propanol)

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the amidine hydrochloride salt.

-

Add anhydrous ethanol (approx. 0.2 M concentration relative to the enolate).

-

Add potassium (Z)-2-cyano-2-fluoroethenolate in one portion.

-

Heat the reaction mixture to reflux (approx. 80 °C) and stir for 4-12 hours.

-

Monitor reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

-

Upon completion, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting crude solid can be purified by trituration with diethyl ether, recrystallization, or column chromatography on silica gel to yield the pure 4-amino-5-fluoropyrimidine product.

-

Protocol 2: General Procedure for Buchwald-Hartwig Amination[13][21][23]

-

Materials:

-

Fluorinated chloropyrimidine (1.0 eq)

-

Substituted aniline (1.2 eq)

-

Palladium pre-catalyst (e.g., Pd2(dba)3, 2 mol% or a palladacycle like t-BuXPhos Palladacycle, 3 mol%[22])

-

Ligand (e.g., Xantphos, 4-5 mol% or other biaryl phosphine ligands)

-

Base (e.g., NaOt-Bu or Cs2CO3, 2.0 eq)

-

Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

-

-

Procedure:

-

Precaution: This reaction is air- and moisture-sensitive. All operations should be performed under an inert atmosphere (Nitrogen or Argon).

-

To an oven-dried Schlenk flask, add the fluorinated chloropyrimidine, palladium pre-catalyst, ligand, and base.

-

Evacuate and backfill the flask with inert gas three times.

-

Add the anhydrous, degassed solvent via syringe, followed by the substituted aniline.

-

Heat the reaction mixture to 80-110 °C and stir vigorously for 2-24 hours.

-

Monitor reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature.

-

Dilute with a solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

-

Characterization and Analysis

The structural confirmation of these intermediates is crucial. A combination of spectroscopic techniques is employed for full characterization.

-

Nuclear Magnetic Resonance (NMR):

-

¹H and ¹³C NMR: Provide the carbon-hydrogen framework of the molecule.[23]

-

¹⁹F NMR: This is an exceptionally powerful tool for fluorinated compounds. The ¹⁹F nucleus is 100% abundant and highly sensitive. Its chemical shift is exquisitely sensitive to the local electronic environment, providing unambiguous confirmation of fluorine's presence and location.[24][25]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the synthesized compound.[23]

-

Infrared (IR) Spectroscopy: Used to identify key functional groups, such as the N-H stretch of the secondary amine formed in the coupling reaction.[23][26]

Conclusion and Future Perspectives

Fluorinated pyrimidine-aniline intermediates are more than just building blocks; they are precision tools for modern drug discovery. The strategic placement of fluorine allows for the systematic optimization of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) and potency profiles.[10][27] The synthetic routes to access these intermediates, particularly through robust palladium-catalyzed cross-coupling reactions, are mature and highly scalable, making them attractive for both early-stage discovery and process chemistry.[18][22]

As our understanding of disease biology becomes more nuanced, the ability to fine-tune molecular properties with atomic precision will become even more critical. The continued development of novel fluorination methods and more efficient catalytic systems will ensure that the fluorinated pyrimidine-aniline scaffold remains a vital component in the arsenal of medicinal chemists for years to come.[4]

References

- Fluorine in drug discovery: Role, design and case studies. (n.d.). Google AI.

- Shah, P., & Westwell, A. D. (2008). The role of fluorine in medicinal chemistry. Taylor & Francis Online.

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. PubMed.

- Jesudason, C. D. (2008). The Many Roles for Fluorine in Medicinal Chemistry.

- Fluorinated Building Blocks in Drug Design: Why They M

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2007). Fluorine in medicinal chemistry. Royal Society of Chemistry.

- Fluorine as a key element in modern drug discovery and development. (2018). LE STUDIUM.

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2007). Fluorine in medicinal chemistry. Royal Society of Chemistry.

- Fluorinated Drugs Market Outlook 2025-2032. (2025). Intel Market Research.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2025). [No Source Found].

- Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. (2021). [No Source Found].

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). [No Source Found].

- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.

- Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2)

- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2025). [No Source Found].

- Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. (n.d.). PubMed.

- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv

- Synthesis and characterization of some new fluorinated pyrimidine deriv

- Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024). PMC.

- Noninvasive spectroscopic analysis of fluoropyrimidine metabolism in cultured tumor cells. (n.d.). [No Source Found].

- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C

- Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. (n.d.). Sigma-Aldrich.

- Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. (2024).

- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2022). MDPI.

- Palladium-catalyzed Suzuki–Miyaura and Buchwald–Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules. (2026).

- Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenol

- Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenol

- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Rel

- IR, NMR spectral data of pyrimidine derivatives. (n.d.).

- Application Notes and Protocols for 19F NMR Spectroscopy of Fluorinated Pyrazine Compounds. (n.d.). Benchchem.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. apolloscientific.co.uk [apolloscientific.co.uk]

- 7. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 9. Fluorinated Drugs Market Outlook 2025-2032 [intelmarketresearch.com]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. semanticscholar.org [semanticscholar.org]

- 17. Sci-Hub: are you are robot? [sci-hub.jp]

- 18. researchgate.net [researchgate.net]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. researchgate.net [researchgate.net]

- 21. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. mdpi.com [mdpi.com]

- 24. Noninvasive spectroscopic analysis of fluoropyrimidine metabolism in cultured tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

2,5-Difluoro-4-(pyrimidin-5-yl)aniline solubility in organic solvents

[shape=rect, style="filled,rounded", fontname="Helvetica

Caption: Structural features of 2,5-difluoro-4-(pyrimidin-5-yl)aniline and their corresponding solvent interaction pathways.

Empirical Solubility Data in Organic Solvents

Based on the physicochemical profile of fluorinated aniline-pyrimidine derivatives, solubility generally follows the trend: Polar Aprotic > Polar Protic > Halogenated > Non-Polar [1]. Below is a synthesized data table detailing the expected solubility ranges at 25°C.

| Solvent Category | Specific Solvent | Estimated Solubility (mg/mL) | Mechanistic Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 50.0 | High |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | 30.0 - 50.0 | Excellent solvation of the pyrimidine ring; highly effective for stock solution preparation[1]. |

| Polar Protic | Methanol (MeOH) | 5.0 - 15.0 | Can donate H-bonds to pyrimidine nitrogens, but lower |

| Halogenated | Dichloromethane (DCM) | 1.0 - 5.0 | Moderate dispersion forces ( |

| Non-Polar | Hexane / Heptane | < 0.1 | Complete mismatch in HSP. The lipophilic fluorine atoms cannot overcome the lack of polar interactions[2]. |

Experimental Protocol: Self-Validating Thermodynamic Solubility Screening

Kinetic solubility methods (e.g., spiking DMSO stocks into aqueous/organic buffers) frequently result in supersaturation, yielding false-positive solubility limits that crash out during scale-up. To ensure absolute trustworthiness, we employ a Thermodynamic Shake-Flask Method engineered as a self-validating system.

The Protocol

-

Solid Dispense: Add 10 mg of 2,5-difluoro-4-(pyrimidin-5-yl)aniline into a 2 mL glass HPLC vial.

-

Solvent Addition: Add 1.0 mL of the target organic solvent. Ensure a visible excess of solid remains (if it fully dissolves, add more solid until a suspension is maintained).

-

Thermal Equilibration: Seal the vial and place it in an orbital thermoshaker at 25.0 ± 0.1 °C at 500 RPM.

-

Causality: Temperature control is critical; a 1°C fluctuation can alter solubility by up to 5% in pyrimidine derivatives[1].

-

-

Equilibrium Sampling (The Internal Control): Extract 50 µL aliquots at 24 hours and 48 hours .

-

Validation: If the concentration at 48h matches the 24h timepoint (±5%), thermodynamic equilibrium is confirmed. If it is higher, continue shaking.

-

-

Phase Separation: Centrifuge the aliquots at 10,000 RPM for 10 minutes to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter.

-

Quantification (HPLC-UV): Dilute the filtrate and analyze via HPLC-UV against a known calibration curve.

-

Causality: HPLC-UV is chosen over gravimetry because it separates the parent compound from potential degradants, ensuring the measured mass is intact API.

-

-

Solid-State Validation (Critical Step): Recover the wet pellet from step 5, dry it under vacuum, and analyze it via X-Ray Powder Diffraction (XRPD).

-

Validation: Solvents like methanol or DCM can form solvates, changing the crystal structure. If the XRPD diffractogram of the pellet matches the starting material, the solubility value is validated for the original polymorph. If it changes, the data is flagged as the solubility of a new solvate form.

-

Caption: Self-validating thermodynamic solubility workflow ensuring equilibrium and polymorphic stability.

Downstream Implications for Synthesis & Formulation

Understanding this solubility profile is non-negotiable for downstream applications:

-

Cross-Coupling Reactions: When utilizing this compound in Buchwald-Hartwig aminations, the weak nucleophilicity of the difluoroaniline core requires highly active ligands (e.g., BrettPhos). Because the compound has poor solubility in standard non-polar coupling solvents like toluene, chemists must either utilize higher temperatures (e.g., 100°C) to dynamically increase solubility or transition to polar solvent mixtures (e.g., 1,4-Dioxane/DMF) to ensure the API remains fully dissolved during the catalytic cycle.

-

Purification: The stark contrast in solubility between polar aprotic and non-polar solvents makes this compound an excellent candidate for anti-solvent crystallization. Dissolving the crude material in minimal DMF and slowly titrating in heptane will force a highly pure crystalline crash-out.

References

-

Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI. Available at:[Link][3]

-

Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. ResearchGate. Available at:[Link][1]

-

4-Fluoroaniline | C6H6FN | CID 9731. PubChem. Available at: [Link][5]

-

HSP Basics | Practical Solubility Science. Prof Steven Abbott. Available at:[Link][2]

Sources

A Technical Guide to Novel Fluorinated Anilines for Structure-Activity Relationship (SAR) Studies

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[1][2][3] Fluorinated anilines, in particular, serve as pivotal building blocks for fine-tuning the physicochemical and pharmacokinetic properties of new chemical entities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the role of fluorinated anilines in structure-activity relationship (SAR) studies. We will explore the profound effects of fluorine substitution on molecular properties, delve into synthetic strategies for accessing diverse fluorination patterns, and provide detailed experimental protocols for their synthesis, purification, and characterization. This guide aims to equip researchers with the foundational knowledge and practical insights required to effectively leverage novel fluorinated anilines in their drug discovery programs.

The Strategic Imperative of Fluorine in Drug Design

The introduction of fluorine into a drug candidate can dramatically alter its biological profile.[2][3] With over half of all newly approved small-molecule drugs containing at least one fluorine atom, its impact is undeniable.[3] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the precise modulation of a molecule's characteristics.[2][3]

Key benefits of incorporating fluorine include:

-

Enhanced Metabolic Stability: The robust C-F bond is less susceptible to enzymatic cleavage by metabolic enzymes like cytochrome P450, often leading to a longer drug half-life.[1][4] Replacing a metabolically vulnerable C-H bond with a C-F bond is a common strategy to block unwanted metabolism.[5]

-

Modulation of Physicochemical Properties:

-

Lipophilicity (LogP/LogD): A single fluorine substitution can increase lipophilicity, which can improve membrane permeability and oral bioavailability.[1][4]

-

Acidity/Basicity (pKa): As the most electronegative element, fluorine exerts a strong electron-withdrawing effect, which can lower the pKa of nearby basic groups, like the amino group in aniline.[4][6] This can influence a drug's ionization state at physiological pH, affecting its solubility and ability to interact with its target.[4]

-

-

Improved Binding Affinity and Selectivity: Fluorine's unique electronic properties can lead to favorable interactions with the target protein, such as hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity and selectivity.[2][3]

-

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape.[1]

The aniline scaffold is a prevalent motif in many biologically active compounds. By systematically exploring different fluorination patterns on the aniline ring, medicinal chemists can conduct detailed SAR studies to optimize a lead compound's potency, selectivity, and pharmacokinetic profile.

Synthetic Strategies for Accessing Novel Fluorinated Anilines

The ability to synthesize a diverse array of fluorinated anilines is crucial for comprehensive SAR exploration. Synthetic strategies can be broadly categorized into two approaches: direct fluorination of anilines or the synthesis of anilines from fluorinated precursors.

Established Synthetic Routes

Traditional methods for synthesizing fluorinated anilines include:

-

Nitration and Reduction of Fluoroaromatics: This is a common and straightforward approach where a commercially available fluoroaromatic compound is nitrated, followed by the reduction of the nitro group to an amine.[7] However, the regioselectivity of the nitration step can be a limitation.

-

Balz-Schiemann Reaction: This classic reaction involves the conversion of an aniline to a diazonium tetrafluoroborate salt, which is then thermally decomposed to yield the corresponding aryl fluoride.[8] While useful, this method can sometimes suffer from poor reproducibility and the need to isolate the potentially hazardous diazonium salt intermediate.[8]

-

Halogen-Exchange (Halex) Reaction: This method involves the displacement of a chlorine or bromine atom with fluoride, often using a fluoride salt like potassium fluoride.[7] This is a valuable technique, particularly for large-scale synthesis.

Modern Synthetic Methodologies

Recent advancements in synthetic chemistry have provided more versatile and efficient methods for preparing fluorinated anilines:

-

Photoredox Catalysis: Emerging methods utilize photoredox catalysis to achieve the difluoroalkylation of anilines under mild conditions.[9] These reactions often involve the formation of an electron-donor-acceptor (EDA) complex between the aniline and a fluorinated reagent.[9]

-

Dehydrogenative Aromatization: Innovative one-pot cascade reactions can synthesize anilines from non-aromatic precursors like cyclohexanones and amines, avoiding traditional aromatic chemistry.[10][11] This approach offers a high degree of flexibility in substituent placement.

-

Electrochemical Synthesis: Greener and more sustainable methods are being developed that use electrochemistry to reduce nitrobenzenes to anilines, using water as the proton source and avoiding harsh reagents and conditions.[12][13]

The choice of synthetic route will depend on the desired fluorination pattern, the scale of the synthesis, and the availability of starting materials.

Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step methodologies for the synthesis, purification, and characterization of a representative novel fluorinated aniline.

Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a novel fluorinated aniline.

Caption: A generalized workflow for the synthesis and characterization of novel fluorinated anilines.

Example Synthesis: 2,3,4-Trifluoroaniline

This protocol describes a hypothetical synthesis of 2,3,4-trifluoroaniline from 1,2,3-trifluorobenzene.

Reaction Scheme:

1,2,3-Trifluorobenzene → (Nitration) → 1,2,3-Trifluoro-4-nitrobenzene → (Reduction) → 2,3,4-Trifluoroaniline

Materials:

-

1,2,3-Trifluorobenzene

-

Fuming Nitric Acid

-

Concentrated Sulfuric Acid

-

Iron powder

-

Ammonium Chloride

-

Ethanol

-

Dichloromethane

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate

Step 1: Nitration of 1,2,3-Trifluorobenzene

-

To a stirred, cooled (0 °C) solution of 1,2,3-trifluorobenzene (1.0 eq) in concentrated sulfuric acid, add fuming nitric acid (1.1 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude 1,2,3-trifluoro-4-nitrobenzene.

Step 2: Reduction of 1,2,3-Trifluoro-4-nitrobenzene

-

To a solution of 1,2,3-trifluoro-4-nitrobenzene (1.0 eq) in ethanol, add iron powder (5.0 eq) and a solution of ammonium chloride (1.0 eq) in water.

-

Heat the mixture to reflux and stir vigorously for 4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter through a pad of celite, washing the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate to give the crude 2,3,4-trifluoroaniline.

Purification Protocol

Purification of the crude product is essential to obtain a compound of high purity for biological testing.

Method: Flash Column Chromatography

-

Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack a glass column.

-

Equilibrate the column with the desired eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Dissolve the crude 2,3,4-trifluoroaniline in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Carefully load the adsorbed sample onto the top of the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the desired product.

-

Combine the pure fractions and concentrate under reduced pressure to yield the purified 2,3,4-trifluoroaniline.

Characterization Protocols

Unequivocal characterization of the synthesized fluorinated aniline is critical.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen and carbon-fluorine framework of the molecule.

-

Methodology:

-

Dissolve 5-10 mg of the purified sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[14]

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

-

Analyze the chemical shifts, coupling constants (J-values), and integration to confirm the structure. The ¹⁹F NMR will be particularly informative for confirming the fluorine substitution pattern.

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern.

-

Methodology (Electron Ionization - EI):

-

Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe.[14]

-

Obtain the mass spectrum and identify the molecular ion peak (M⁺) to confirm the molecular weight.

-

Analyze the fragmentation pattern for further structural confirmation.

-

Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Methodology (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

Acquire the IR spectrum.

-

Identify characteristic absorption bands, such as the N-H stretches of the amine and the C-F stretches.

-

Application in a SAR Study: A Hypothetical Case

To illustrate the practical application of novel fluorinated anilines, consider a hypothetical SAR study on a series of kinase inhibitors. The parent compound, a non-fluorinated aniline derivative, shows moderate potency but poor metabolic stability.

SAR Strategy:

The research team decides to synthesize a library of analogues with varying fluorination patterns on the aniline ring to investigate the effect on potency and metabolic stability.

Data Presentation:

The results of the SAR study can be summarized in a table for easy comparison.

| Compound | Substitution Pattern | Kinase IC₅₀ (nM) | Microsomal Half-life (min) |

| 1 | Unsubstituted | 150 | 15 |

| 2a | 2-Fluoro | 120 | 25 |

| 2b | 3-Fluoro | 200 | 20 |

| 2c | 4-Fluoro | 80 | 45 |

| 3a | 2,4-Difluoro | 50 | 60 |

| 3b | 3,5-Difluoro | 180 | 35 |

Analysis of SAR:

-

Potency: Fluorination at the 4-position (para) significantly improves potency (compare 1 and 2c ). The 2,4-difluoro substitution (3a ) further enhances potency.

-

Metabolic Stability: Fluorination generally increases metabolic stability, with the 4-fluoro and 2,4-difluoro analogues showing the most significant improvements.

This systematic approach allows the team to identify a clear SAR trend, guiding the design of the next generation of more potent and stable inhibitors.

Caption: The iterative cycle of a structure-activity relationship (SAR) study.

Conclusion

Novel fluorinated anilines are indispensable tools in modern drug discovery.[3] A deep understanding of the effects of fluorine substitution and a robust synthetic toolbox are essential for effectively utilizing these building blocks in SAR studies. By systematically exploring the impact of different fluorination patterns on a lead compound's biological and pharmacokinetic properties, researchers can accelerate the optimization process and increase the likelihood of developing successful drug candidates. This guide provides a solid foundation for scientists and researchers to confidently incorporate novel fluorinated anilines into their drug discovery endeavors.

References

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]